REACTION_CXSMILES
|
I[Si](C)(C)C.C[O:7][C:8]1[CH:9]=[C:10]([CH3:20])[CH:11]=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=1>ClC(Cl)Cl>[CH3:20][C:10]1[CH:9]=[C:8]([OH:7])[CH:13]=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=1
|
Name
|
|
Quantity
|
26.4 mL
|
Type
|
reactant
|
Smiles
|
I[Si](C)(C)C
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
ClC(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was reflux for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ethyl acetate (90/10)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |